5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole
Description
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 2-position, and a phenyl group at the 4-position
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-15(12-6-3-2-4-7-12)17-16(21-11)13-8-5-9-14(10-13)18(19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRAVDFIDAZYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thioamide to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole. Research indicates that compounds with thiazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, the compound demonstrated effectiveness in inhibiting bacterial cell viability in vitro, making it a candidate for further development as an antibacterial agent .
Antifungal Properties:
In addition to antibacterial effects, thiazole derivatives have shown promising antifungal activity. A study focused on synthesizing novel thiazole compounds reported that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values against pathogenic fungi compared to standard antifungal agents like fluconazole . This suggests that 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole could be explored for treating fungal infections.
Agricultural Applications
Pesticide Development:
The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in plants, potentially serving as a fungicide or insecticide. Research indicates that thiazole derivatives can effectively control agricultural pests and diseases, contributing to improved crop yields .
Plant Growth Regulation:
Moreover, thiazole compounds are being studied for their role in plant growth regulation. Evidence suggests that they may induce systemic resistance in plants against pathogens, thereby enhancing plant health and resilience . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide usage.
Material Science Applications
Photophysical Properties:
The compound's unique structure also lends itself to applications in material science, particularly in the development of organic semiconductors and photonic devices. Studies have shown that thiazole derivatives can exhibit interesting photophysical properties, which may be harnessed for creating efficient light-emitting diodes (LEDs) or photovoltaic materials .
Data Tables
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on various thiazole derivatives, including 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole, assessed their antibacterial efficacy using the disc diffusion method. The results indicated significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics.
Case Study 2: Pesticidal Efficacy
Field trials were conducted using formulations containing thiazole derivatives to evaluate their effectiveness as pesticides. Results showed a marked reduction in pest populations compared to untreated controls, supporting the compound's utility in agricultural pest management.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The nitro and phenyl groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(3-nitrophenyl)thiazole
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 2-(3-Nitrophenyl)-4-phenylthiazole
Uniqueness
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both nitro and phenyl groups in distinct positions on the thiazole ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is a heterocyclic compound belonging to the thiazole family, which has shown significant potential in various biological activities including antibacterial, antifungal, and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methyl group at the 5-position, a nitrophenyl group at the 2-position, and a phenyl group at the 4-position. Its molecular formula is C13H10N2O2S.
Antibacterial Activity
Research indicates that derivatives of thiazole, including 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole, exhibit notable antibacterial properties. The presence of the nitro group enhances biological activity through mechanisms such as reactive oxygen species generation. In comparative studies, compounds similar to this thiazole derivative have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.0033 to 0.046 µg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole | TBD | TBD |
| Thiazole Derivative A | 0.0033 | S. pneumoniae |
| Thiazole Derivative B | 0.046 | Staphylococcus epidermidis |
Antifungal Activity
In vitro studies have demonstrated antifungal activity against strains such as Candida albicans and Candida parapsilosis. The compound's structural characteristics allow it to interact effectively with fungal cell components, leading to significant inhibition of fungal growth .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The IC50 values for these compounds can vary significantly; for example, some derivatives exhibit IC50 values as low as 2.01 µM against HT29 cells .
Structure-Activity Relationship (SAR)
A brief SAR analysis indicates that electron-donating groups on the phenyl ring enhance the biological activity of thiazole derivatives. For example, modifications at specific positions can lead to improved antibacterial and anticancer efficacy .
Case Studies
- Antimycobacterial Activity : In a study evaluating the anti-mycobacterial activity of thiazoles, some derivatives exhibited MIC values ranging from 21 to 200 µM against Mycobacterium tuberculosis, suggesting potential for further development in treating tuberculosis .
- Cytotoxicity Assessment : Cytotoxicity studies using Vero cell lines showed that synthesized thiazole derivatives had IC50 values ranging from 202.4 to 440.8 µM, indicating a favorable therapeutic index for certain compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole, and what analytical techniques are employed for structural validation?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted phenylthioamides with α-haloketones. For example, analogous thiazoles were prepared using benzimidazole precursors and arylthiazole intermediates under reflux conditions with catalysts like CuI ( ). Structural validation typically involves 1H/13C NMR to confirm aromatic proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., NO2 stretching at ~1520 cm⁻¹), and mass spectrometry (MS) to verify molecular ion peaks. Elemental analysis (C, H, N) is critical to confirm purity, with deviations >0.4% indicating impurities requiring recrystallization or column chromatography .
Q. How do substituents on the phenyl ring (e.g., nitro, methyl) influence the electronic properties and reactivity of thiazole derivatives during synthesis?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO2) reduce electron density on the thiazole ring, slowing electrophilic substitution but enhancing stability. For example, nitrophenyl-substituted thiazoles in required anhydrous conditions and prolonged reaction times compared to methyl-substituted analogs. Reactivity can be assessed via Hammett constants (σ) to predict substituent effects on reaction rates. UV-Vis spectroscopy can track electronic transitions, where nitro groups redshift absorption maxima due to extended conjugation .
Q. What are the key spectroscopic markers in NMR for distinguishing positional isomers in nitroaryl-thiazole derivatives?
- Methodological Answer : In 1H NMR , the nitro group’s para-substitution (e.g., 3-nitrophenyl) splits aromatic protons into distinct doublets (J ≈ 8–9 Hz) due to deshielding, while meta-substitution creates complex splitting patterns. For 5-methyl-4-phenylthiazoles, the methyl group resonates at δ 2.4–2.6 ppm as a singlet. 13C NMR distinguishes nitrophenyl carbons: nitro-adjacent carbons appear at δ 140–150 ppm, while thiazole carbons (C2 and C4) range from δ 160–170 ppm .
Advanced Research Questions
Q. How can computational docking studies guide the design of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole derivatives for target-specific applications?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like α-glucosidase or antimicrobial targets. For example, used docking to identify hydrogen bonds between the nitro group and active-site residues (e.g., ASP349). Researchers should optimize substituent positions (meta vs. para) to maximize hydrophobic interactions and minimize steric clashes. MD simulations (>100 ns) validate stability, with RMSD <2 Å indicating robust binding .
Q. What strategies resolve contradictions between calculated and experimental elemental analysis data for nitro-substituted thiazoles?
- Methodological Answer : Discrepancies >0.5% in C/H/N ratios often arise from incomplete purification or hygroscopic byproducts. Use TLC (hexane:ethyl acetate gradients) to confirm homogeneity. If impurities persist, employ HPLC (C18 column, acetonitrile/water mobile phase) for separation. For recalcitrant cases, combustion analysis (CHNS-O) provides higher accuracy than traditional microanalysis .
Q. How can conflicting antimicrobial activity data across structurally similar thiazole derivatives be systematically analyzed?
- Methodological Answer : Apply QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. For instance, found that bromine substituents (compound 3c) enhanced activity against S. aureus (MIC = 8 µg/mL) vs. methoxy groups. Use chequerboard assays to assess synergism with standard antibiotics (e.g., ampicillin) and address resistance mechanisms. Conflicting results may stem from assay conditions (e.g., broth microdilution vs. agar diffusion), necessitating standardized CLSI protocols .
Q. What methodological considerations are critical when scaling up nitroaryl-thiazole synthesis while maintaining efficiency?
- Methodological Answer : Optimize solvent selection (e.g., DMF for solubility vs. ethanol for eco-friendliness) and catalyst loading (e.g., 5 mol% CuI vs. 10 mol% for small-scale). Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry). Pilot-scale reactions (1–5 L) require jacketed reactors with precise temperature control (±2°C). Monitor exothermic nitro-group reactions via in-situ FTIR to prevent runaway conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported for nitroaryl-thiazoles across studies?
- Methodological Answer : Variability often arises from polymorphic forms or solvate formation. Perform DSC (Differential Scanning Calorimetry) to identify endothermic peaks corresponding to polymorph transitions. Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare PXRD patterns. If discrepancies persist, report melting ranges (e.g., 178–180°C ± 2°C) with solvent history in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
